molecular formula C18H17N3O B6329729 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 84857-17-0

4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No. B6329729
CAS RN: 84857-17-0
M. Wt: 291.3 g/mol
InChI Key: FSUHNGZQGYNSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-MMP, is an organic compound containing a nitrogen-containing heterocyclic ring. It is an important intermediate in the synthesis of many drugs and has been studied for its potential applications in medicinal chemistry. 4-MMP has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-bacterial agents.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Pyrimidine derivatives like 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine have been synthesized and possess various pharmacological and biological activities. They undergo reactions like Claisen-Schmidt condensation and subsequent transformations to form novel pyrimidine compounds with specific properties (Jadhav et al., 2022).
  • The compound has been a subject of nuclear magnetic resonance (NMR) studies, providing detailed chemical shift assignments, which are crucial for understanding its structure and reactivity (Sørum et al., 2010).

Crystal Structure Analysis

  • Detailed crystal structure analyses of such pyrimidine derivatives have been conducted. These studies include molecular conformation, hydrogen bonding patterns, and supramolecular networking, which are vital for understanding the chemical and physical properties of these compounds (Murugavel et al., 2014).

Biological and Pharmacological Research

  • Research has shown the potential of derivatives of pyrimidine in biological applications. For instance, some derivatives have exhibited antifungal properties against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
  • Other derivatives have been synthesized and characterized for their anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Kumar et al., 2017).

Corrosion Inhibition

  • Some pyrimidine derivatives, including this compound, have been investigated for their corrosion inhibition properties, especially in the context of petroleum oil well/tubing steel, demonstrating their utility in industrial applications (Sarkar et al., 2020).

properties

IUPAC Name

4-(3-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-6-8-13(9-7-12)16-11-17(21-18(19)20-16)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUHNGZQGYNSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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